

Physical and chemical properties of 2-Vinyl-5,6,7,8-tetrahydroquinoline.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinyl-5,6,7,8-tetrahydroquinoline

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An In-depth Technical Guide to 2-Vinyl-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Vinyl-5,6,7,8-tetrahydroquinoline** is not readily available in the published literature. This guide has been constructed based on established chemical principles and extrapolated data from the parent compound, 5,6,7,8-tetrahydroquinoline, and analogous vinyl-substituted heterocycles. The experimental protocols and data presented herein are hypothetical and should be treated as such.

Introduction

2-Vinyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive vinyl group appended to the privileged tetrahydroquinoline scaffold, suggests potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional polymers. The tetrahydroquinoline core is a common motif in numerous biologically active natural products and pharmaceuticals, exhibiting a wide range of activities.^{[1][2]} The addition of a vinyl group provides a handle for further chemical modifications, such as polymerization, click chemistry, and various addition reactions, making it a valuable building block for creating diverse chemical libraries.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of **2-Vinyl-5,6,7,8-tetrahydroquinoline**. These values are estimations based on the known properties of 5,6,7,8-tetrahydroquinoline and the expected influence of the vinyl substituent.^{[3][4][5][6]}

Property	Predicted Value
Molecular Formula	C ₁₁ H ₁₃ N
Molecular Weight	159.23 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~240-250 °C
Density	~1.05 g/cm ³
Solubility	Soluble in most organic solvents (e.g., ethanol, chloroform, ethyl acetate). Slightly soluble in water.
pKa (of the conjugate acid)	~5.0-6.0

Chemical Reactivity

The chemical reactivity of **2-Vinyl-5,6,7,8-tetrahydroquinoline** is dictated by the interplay of the electron-rich aromatic system, the basic nitrogen atom, and the reactive vinyl group.

- **N-Alkylation and N-Acylation:** The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides.
- **Electrophilic Aromatic Substitution:** The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution will be directed by the existing substituents.
- **Reactions of the Vinyl Group:** The vinyl group is expected to undergo typical alkene reactions, including:

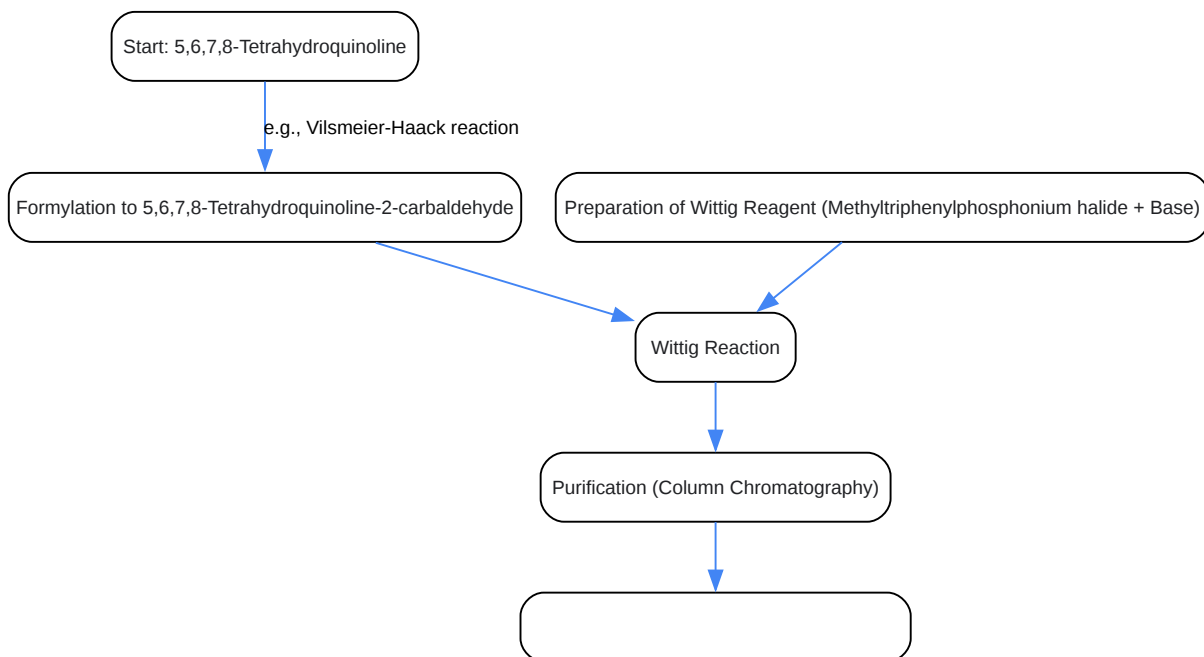
- Hydrogenation: Catalytic hydrogenation will reduce the vinyl group to an ethyl group. It is important to note that under harsh conditions, the aromatic ring can also be reduced.
- Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's rule.
- Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization.
- Cross-coupling reactions: The vinyl group can potentially participate in Heck or Suzuki couplings.

Proposed Synthetic Route and Experimental Protocol

A plausible and efficient method for the synthesis of **2-Vinyl-5,6,7,8-tetrahydroquinoline** is the Wittig reaction, starting from the readily available 5,6,7,8-tetrahydroquinoline-2-carbaldehyde.

[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-Vinyl-5,6,7,8-tetrahydroquinoline** via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

This intermediate is not commercially available and would need to be synthesized, for instance, via a Vilsmeier-Haack formylation of 5,6,7,8-tetrahydroquinoline.

Step 2: Preparation of the Wittig Reagent

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates the successful preparation of the Wittig reagent.

Step 3: Wittig Olefination

- Cool the solution of the Wittig reagent back to 0 °C.
- Dissolve 5,6,7,8-tetrahydroquinoline-2-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the Wittig reagent solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford **2-Vinyl-5,6,7,8-tetrahydroquinoline**.

Predicted Spectroscopic Data

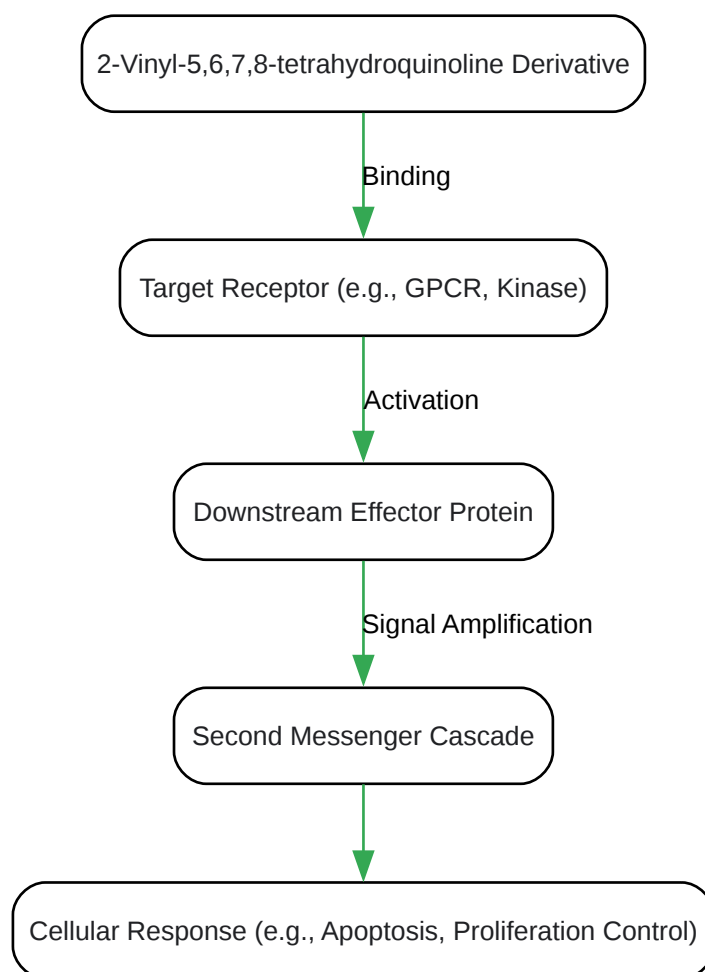
The following are predicted spectroscopic data for **2-Vinyl-5,6,7,8-tetrahydroquinoline**, based on the known spectra of 5,6,7,8-tetrahydroquinoline and related vinyl compounds.^{[2][11][12][13][14]}

Spectroscopic Data	Predicted Values
^1H NMR (400 MHz, CDCl_3)	δ 8.0-8.2 (d, 1H, H-8), 7.2-7.4 (d, 1H, H-4), 6.9-7.1 (dd, 1H, H-3), 6.5-6.7 (dd, 1H, $-\text{CH}=\text{CH}_2$), 5.8-6.0 (d, 1H, $-\text{CH}=\text{CH}_2$ trans), 5.3-5.5 (d, 1H, $-\text{CH}=\text{CH}_2$ cis), 2.8-3.0 (t, 2H, H-5), 2.6-2.8 (t, 2H, H-8), 1.8-2.0 (m, 4H, H-6, H-7) ppm.
^{13}C NMR (100 MHz, CDCl_3)	δ 155-157 (C-2), 145-147 (C-8a), 136-138 ($-\text{CH}=\text{CH}_2$), 135-137 (C-4), 128-130 (C-4a), 121-123 (C-3), 115-117 ($-\text{CH}=\text{CH}_2$), 32-34 (C-5), 28-30 (C-8), 22-24 (C-6), 21-23 (C-7) ppm.
FT-IR (neat)	ν 3080-3010 (C-H str, aromatic and vinyl), 2950-2850 (C-H str, aliphatic), 1630-1610 (C=C str, vinyl), 1590-1570 (C=C str, aromatic), 1480-1450 (C-H bend, aliphatic), 990, 910 (C-H bend, vinyl out-of-plane) cm^{-1} .
Mass Spectrometry (EI)	m/z (%): 159 (M^+ , 100), 158 (M^+-H , 80), 144 (M^+-CH_3 , 40), 130 ($\text{M}^+-\text{C}_2\text{H}_5$, 60).

Potential Applications in Drug Discovery

The **2-Vinyl-5,6,7,8-tetrahydroquinoline** scaffold holds promise for the development of novel therapeutic agents. The tetrahydroquinoline moiety is a known pharmacophore, and the vinyl group allows for the introduction of diverse functionalities that can modulate the biological activity and pharmacokinetic properties of the molecule.

Hypothetical Signaling Pathway Interaction



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Caption: Hypothetical signaling pathway modulation by a **2-Vinyl-5,6,7,8-tetrahydroquinoline** derivative.

Derivatives of this core could be synthesized and screened for activity against a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. The ability to easily modify the vinyl group could be leveraged to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

While experimental data on **2-Vinyl-5,6,7,8-tetrahydroquinoline** is currently lacking, this technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. The combination of a privileged heterocyclic scaffold with a reactive vinyl functional group makes this compound a promising, yet

underexplored, building block for the synthesis of novel molecules with potential utility in drug discovery and materials science. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the potential of this versatile molecule.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Vinyl-5,6,7,8-tetrahydroquinoline.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8603545#physical-and-chemical-properties-of-2-vinyl-5-6-7-8-tetrahydroquinoline]

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